N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[(2Z)-4-{[1,1'-Biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a synthetic organic compound featuring a 2,3-dihydrothiazol-2-ylidene core. This heterocyclic scaffold is substituted at position 4 with a biphenyl group and linked to a benzamide moiety bearing a morpholine sulfonyl group at the para position. The morpholine sulfonyl group enhances solubility and may act as a pharmacophore, while the biphenyl substituent contributes to lipophilicity and π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c30-25(22-10-12-23(13-11-22)35(31,32)29-14-16-33-17-15-29)28-26-27-24(18-34-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXOXQFYXYLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the biphenyl and morpholine sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Compounds containing thiazole and benzothiazole moieties have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, targeting pathways involved in cell proliferation and apoptosis. The compound may share similar mechanisms due to its structural characteristics, potentially acting as an inhibitor of tumor growth or as a sensitizer to existing chemotherapeutic agents .
Anti-inflammatory Properties
Thiazole derivatives have shown promise in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This compound could be evaluated for its efficacy in reducing inflammation in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Activity
The thiazole scaffold is known for its antimicrobial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth by targeting specific bacterial enzymes or disrupting cell membrane integrity. Thus, N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide may be explored as a potential antimicrobial agent against resistant strains of bacteria .
Biochemical Applications
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. For instance, thiazole derivatives have been documented as inhibitors of DNA gyrase and other key enzymes involved in nucleic acid metabolism. This property could be leveraged to develop new antibiotics or antiviral agents targeting these enzymes .
Drug Design and Development
The unique chemical structure of this compound makes it a candidate for drug design initiatives aimed at developing new therapeutic agents with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies can provide insights into optimizing its pharmacological properties .
Material Science Applications
Nanotechnology
With the rise of nanotechnology, compounds like this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. The ability to modify the surface properties of nanoparticles using such compounds can enhance drug solubility and bioavailability while targeting specific tissues or cells .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Siddiqui et al. (2009) | Anticancer properties | Identified thiazole derivatives with significant cytotoxicity against cancer cell lines. |
| Quiroga et al. (2002) | Anti-inflammatory effects | Demonstrated inhibition of TNF-alpha production by thiazole compounds in vitro. |
| Hutchinson et al. (2002) | Antimicrobial activity | Reported on the effectiveness of thiazole derivatives against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{[1,1’-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Core Modifications : The target compound’s biphenyl group distinguishes it from analogues with simpler aryl substituents (e.g., 2-methoxyphenyl in or nitrophenyl in ). Biphenyl enhances steric bulk and may improve binding to hydrophobic pockets in proteins .
Sulfonamide Variations : The morpholine sulfonyl group in the target compound and contrasts with diethylsulfamoyl in . Morpholine’s oxygen-rich structure improves aqueous solubility, while diethylsulfamoyl may reduce polarity .
The target compound’s biphenyl group is electron-neutral, favoring π-π interactions over covalent binding .
Biological Activity
N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
Chemical Structure
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including ovarian (Ovcar-3) and melanoma (M-14) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovcar-3 | 10.5 | Apoptosis induction |
| M-14 | 12.0 | G2/M phase arrest |
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. In vitro tests revealed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit enzymes critical for bacterial survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death.
- Interference with Cell Signaling Pathways : It has been suggested that these compounds can modulate pathways involved in cell growth and apoptosis.
Study 1: Anticancer Efficacy
In a preclinical study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to the control group. The study reported a tumor volume decrease of approximately 60% after four weeks of treatment .
Study 2: Antibacterial Assessment
Another study assessed the antibacterial efficacy of this compound against various pathogens. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like amoxicillin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
